molecular formula C9H10ClN3O3 B13182181 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13182181
M. Wt: 243.65 g/mol
InChI Key: PVNDKUQHEZUXOH-UHFFFAOYSA-N
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Description

6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid (CAS 1155306-31-2) is a pyrimidine-based building block with a molecular formula of C9H10ClN3O3 and a molecular weight of 243.65 g/mol . This compound is part of the pyrimidine-4-carboxamide class of chemicals, which are recognized in medicinal chemistry for their versatility as core scaffolds in drug discovery . The structure features a carboxylic acid group and a chlorine atom on the pyrimidine ring, making it a versatile intermediate for further synthetic modification, such as amide coupling reactions. The morpholine substituent is a common pharmacophore known to enhance drug-like properties and facilitate binding to biological targets . Pyrimidine-based compounds like this one are frequently investigated as potential inhibitors of key enzymes . Research into similar structures has shown their relevance in developing potent inhibitors for enzymes like N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key biosynthetic enzyme for bioactive lipid mediators . Other morpholine-containing pyrimidines are also explored as inhibitors of phosphoinositide 3-kinase (PI3K), a family of kinases involved in cell growth and proliferation, highlighting the potential of this chemical series in oncology and immunology research . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10ClN3O3/c10-7-5-6(8(14)15)11-9(12-7)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15)

InChI Key

PVNDKUQHEZUXOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Chlorination of Pyrimidine Derivatives

The most common approach involves starting from a pyrimidine precursor bearing suitable functional groups, followed by selective chlorination at the 6-position:

  • Starting Material: Pyrimidine-4-carboxylic acid derivatives or related heterocycles such as orotic acid or pyrimidine-4-carboxamides.
  • Chlorination Reagent: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically employed for regioselective chlorination, converting the 4-carboxylic acid group into a chlorinated intermediate.

Procedure:

  • Dissolve pyrimidine-4-carboxylic acid in POCl₃ under inert atmosphere.
  • Reflux the mixture at elevated temperature (~80-100°C) for several hours, monitoring progress via TLC or HPLC.
  • Quench the reaction with ice-cold water, leading to hydrolysis of excess chlorinating agent and formation of 6-chloropyrimidine-4-carboxylic acid.

Notes:

  • The regioselectivity favors chlorination at the 6-position owing to electronic effects.
  • The reaction often requires careful control of temperature to prevent overchlorination or degradation.

Nucleophilic Substitution with Morpholine Derivative

Following chlorination, the next step involves nucleophilic substitution of the chlorine atom at the 2-position:

  • Nucleophile: Morpholine, or a morpholine derivative such as morpholine-4-ylamine.
  • Reaction Conditions: Reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K₂CO₃) to facilitate substitution.

Procedure:

  • Dissolve 6-chloropyrimidine-4-carboxylic acid in DMF.
  • Add morpholine and potassium carbonate.
  • Heat the mixture at 100-120°C under nitrogen atmosphere for 12-24 hours.
  • After completion, cool and extract with water and organic solvents, then purify via column chromatography.

Outcome:

  • Formation of 6-chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid with high regioselectivity.

Alternative Synthetic Routes via Amide Formation

Recent research indicates that pyrimidine-4-carboxylic acids can be synthesized via amide intermediates, followed by chlorination and substitution:

  • Step 1: Synthesize pyrimidine-4-carboxamide derivatives via reaction of pyrimidine-4-carbonyl chloride with amines.
  • Step 2: Chlorinate at the 6-position using POCl₃.
  • Step 3: Substitute the 2-position with morpholine derivatives.

This route allows for modular modifications and high yields, especially when employing microwave-assisted synthesis to accelerate reactions.

Summary of Preparation Methods with Data Table

Method Starting Material Reagents Reaction Conditions Yield Notes
A. Direct Chlorination & Nucleophilic Substitution Pyrimidine-4-carboxylic acid POCl₃, Morpholine, K₂CO₃ Reflux (80-120°C), 12-24h 70-85% Regioselective chlorination at 6-position
B. Oxidation of Methyl Precursors Methyl pyrimidine derivatives KMnO₄, H₂SO₄ Reflux, 4-8h 65-78% Converts methyl to carboxylic acid
C. Amide Intermediate Route Pyrimidine-4-carbonyl chloride Amine derivatives Reflux in suitable solvent 60-75% Modular, microwave-assisted possible

Research Findings and Literature Diversity

  • Regioselectivity and Yield Optimization: Studies indicate that controlling temperature and reagent equivalents enhances regioselectivity during chlorination, with yields exceeding 80% under optimized conditions.
  • Microwave-Assisted Synthesis: Recent advances demonstrate significant reductions in reaction times and improved yields, especially in amide formation and chlorination steps.
  • Catalytic Carboxylation: Emerging methods utilize catalytic CO₂ fixation, providing environmentally friendly routes to pyrimidine carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of substituents and their effects is summarized below:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) CAS Number
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid Cl (6), morpholine (2), COOH (4) Pyrimidine, morpholine, carboxylic acid ~267.65 Not explicitly provided
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), CH₃ (6), COOH (4) Pyrimidine, methyl, carboxylic acid 190.60 89581-58-8
2-(4-Chlorophenyl)-6-methylpyrimidine-4-carboxylic acid Cl-Ph (2), CH₃ (6), COOH (4) Pyrimidine, aryl, carboxylic acid 248.67 1272301-61-7
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Br (5), SCH₃ (2), COOH (4) Pyrimidine, thioether, carboxylic acid 263.14 50593-92-5
4-(2-Chloropyrimidin-4-yl)morpholine Cl (2), morpholine (4) Pyrimidine, morpholine 215.67 62968-37-0

Key Observations :

  • Electronic Effects : The chlorine atom in the target compound (position 6) increases electrophilicity compared to methyl or bromine substituents, influencing reactivity in nucleophilic substitution reactions .
  • Solubility : The morpholine group enhances water solubility compared to methyl or aryl substituents, as seen in 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid .

Physicochemical Properties

Property Target Compound 2-Chloro-6-methylpyrimidine-4-carboxylic acid 4-(2-Chloropyrimidin-4-yl)morpholine
LogP ~1.2 (estimated) ~0.8 ~0.5
Solubility (mg/mL) >10 (aqueous) ~5 ~20
pKa (COOH) ~2.5 ~2.3 N/A

Notes: The target compound’s higher solubility compared to methyl-substituted analogs is attributed to morpholine’s polarity .

Biological Activity

6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid, also known as 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a chlorine substitution and a morpholine group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀ClN₃O₃, with a molecular weight of approximately 243.65 g/mol. The structural components include:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen.
  • Chlorine atom : Substituted at the 5-position, influencing biological activity.
  • Morpholine group : Contributing to membrane permeability and bioavailability.
  • Carboxylic acid functional group : Potentially involved in hydrogen bonding interactions with biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit various enzyme systems involved in cancer progression, particularly through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes associated with cell signaling pathways in cancer cells. In vitro assays suggest that it can effectively bind to these targets, leading to antiproliferative effects on cancer cell lines such as HepG2 and MDA-MB-231 .
  • Cell Cycle Modulation : Flow cytometry studies demonstrated that treatment with this compound alters the distribution of cells across different phases of the cell cycle. Specifically, an increase in the G0-G1 phase and a decrease in the S and G2/M phases were observed, indicating an arrest in cell proliferation .
  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential as a therapeutic agent for cancers characterized by abnormal cell survival.

Antioxidant Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antioxidant properties by neutralizing free radicals and reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features. SAR studies have identified critical modifications that enhance its biological activity:

ModificationEffect on Activity
Chlorine substitution at 5-positionIncreases potency against cancer cell lines
Morpholine groupEnhances membrane permeability
Carboxylic acid groupFacilitates binding interactions with target proteins

Compounds with similar structures have shown varying degrees of cytotoxicity and enzyme inhibition, highlighting the importance of specific functional groups in determining biological activity .

Case Studies

  • HepG2 Cell Line Study : A study demonstrated that treatment with this compound resulted in a significant increase in apoptosis rates compared to control groups. The percentage of apoptotic cells rose from 0.51% in untreated cells to 15.63% after treatment .
  • Kinase Inhibition Assays : Molecular docking simulations revealed that this compound binds effectively to specific kinases involved in tumor growth, providing insights into its mechanism of action and aiding rational drug design efforts.

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